molecular formula C7H8Br2S B13183445 4-Bromo-2-(3-bromopropyl)thiophene

4-Bromo-2-(3-bromopropyl)thiophene

Cat. No.: B13183445
M. Wt: 284.01 g/mol
InChI Key: UXXVIUBWUNDOKA-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-bromopropyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of two bromine atoms, one on the thiophene ring and the other on the propyl side chain. The molecular formula of this compound is C7H6Br2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-bromopropyl)thiophene typically involves the bromination of 2-(3-bromopropyl)thiophene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-bromopropyl)thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used in the presence of a base like potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(3-bromopropyl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.

    Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It finds applications in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-bromopropyl)thiophene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromothiophene: A simpler thiophene derivative with a single bromine atom on the ring.

    3-Bromothiophene: Another mono-brominated thiophene with the bromine atom at a different position.

    4-Bromo-2-(2-bromoethyl)thiophene: A closely related compound with a shorter brominated side chain.

Uniqueness

4-Bromo-2-(3-bromopropyl)thiophene is unique due to the presence of two bromine atoms, which allows for greater versatility in chemical modifications. The longer propyl side chain also provides additional flexibility in designing new compounds with specific properties.

Properties

Molecular Formula

C7H8Br2S

Molecular Weight

284.01 g/mol

IUPAC Name

4-bromo-2-(3-bromopropyl)thiophene

InChI

InChI=1S/C7H8Br2S/c8-3-1-2-7-4-6(9)5-10-7/h4-5H,1-3H2

InChI Key

UXXVIUBWUNDOKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CCCBr

Origin of Product

United States

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